Tyr-Somatostatin-14

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

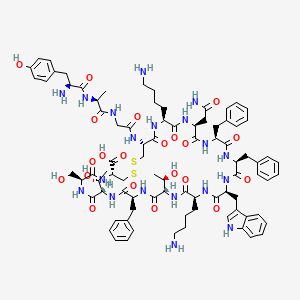

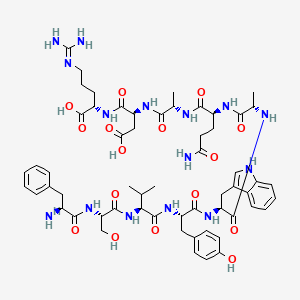

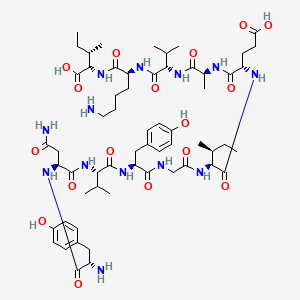

Tyr-Somatostatin-14 is a customized peptide that adds a Tyrosine amino acid to Somatostatin-14 . Somatostatin (SST) is a well-known neuropeptide that is expressed throughout the brain . In the cortex, SST is expressed in a subset of GABAergic neurons and is known as a protein marker of inhibitory interneurons .

Synthesis Analysis

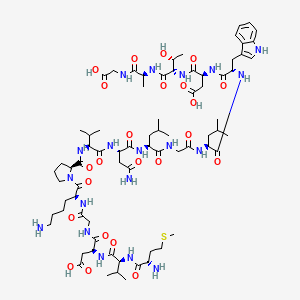

Somatostatin is initially secreted as a 116 amino acid precursor, preprosomatostatin, which undergoes endoproteolytic cleavage to prosomastatin. Prosomastatin is further processed into two active forms, somatostatin-14 (SST-14) and somatostatin-28 (SST-28), an extended SST-14 sequence to the N-terminus .Molecular Structure Analysis

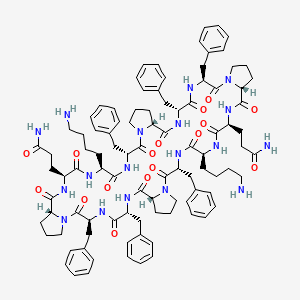

The molecular formula of this compound is C85H113N19O21S2 . The molecular weight is 1801.05 g/mol . The structure of somatostatin receptor 2 bound with SST-14 has been determined at resolutions of 2.85Å .Chemical Reactions Analysis

Somatostatin acts as a universal inhibitory substance with multiple actions. It may act as a hormone via the circulation, as a paracrine effector via local regulatory mechanisms, or as a neurotransmitter via synaptic junctions .Physical and Chemical Properties Analysis

This compound is a solid substance . It is soluble in water at a concentration of 90 mg/mL . The storage temperature is recommended to be below -15°C .Aplicaciones Científicas De Investigación

Diagnóstico y Terapia del Cáncer

Los análogos de Tyr-Somatostatin-14, como AT5S y AT6S, se están explorando por su potencial en el diagnóstico y la terapia del cáncer. Estos compuestos han mostrado promesa debido a su capacidad de unirse a los receptores de somatostatina, que están sobreexpresados en muchos tumores humanos {svg_1}. El uso de estos análogos como radioligandos, marcados con isótopos como In, podría mejorar la imagenología diagnóstica y la radioterapia dirigida de los tumores neuroendocrinos.

Desarrollo de Radiofármacos

El desarrollo de radiofármacos utilizando this compound implica la creación de compuestos adecuados para el marcado con varios radiometales {svg_2}. Este proceso es crucial para la síntesis de radiotrazadores utilizados en la imagenología por tomografía por emisión de positrones (PET). El objetivo es producir radioligandos estables de alta afinidad que puedan proporcionar imágenes precisas de los tumores neuroendocrinos.

Investigación de Tumores Neuroendocrinos

This compound juega un papel significativo en el estudio de los tumores neuroendocrinos (NET). Los NET expresan altos niveles de receptores de somatostatina, lo que hace que los análogos de this compound sean valiosos para aplicaciones tanto diagnósticas como terapéuticas. Los investigadores están investigando la eficacia de estos análogos en la detección y tratamiento de varios tipos de NET {svg_3}.

Terapia de Radionucleidos de Receptor de Péptido (PRRT)

PRRT es un enfoque terapéutico que utiliza péptidos como this compound para administrar radiación directamente a las células cancerosas. Los análogos están diseñados para dirigirse a los receptores de somatostatina, que están presentes en ciertos tipos de células cancerosas, lo que permite un tratamiento dirigido con un impacto mínimo en el tejido sano circundante {svg_4}.

Modulación del Sistema Endocrino

This compound y sus análogos pueden modular el sistema endocrino al interactuar con los receptores de somatostatina. Estas interacciones pueden influir en la secreción hormonal, la motilidad intestinal y la proliferación celular, que son factores críticos en el manejo de los trastornos endocrinos {svg_5}.

Estudios de Farmacocinética y Estabilidad

Las propiedades farmacocinéticas y la estabilidad de los análogos de this compound son esenciales para su aplicación clínica. Los estudios se centran en la degradación in vivo de estos compuestos para garantizar que permanezcan estables en el torrente sanguíneo y conserven su eficacia cuando se utilizan como radioligandos {svg_6}.

Imagenología Molecular

Las técnicas de imagenología molecular que utilizan análogos de this compound están avanzando el campo del diagnóstico médico. Estas técnicas se basan en la unión específica de los análogos a los receptores de somatostatina, lo que permite la visualización detallada de la distribución del receptor y ayuda en la evaluación de los estados de la enfermedad {svg_7}.

Mejora de la Eficacia Terapéutica

Los investigadores están explorando formas de mejorar la eficacia terapéutica de los tratamientos actuales utilizando análogos de this compound. Al ampliar las indicaciones clínicas y mejorar los resultados diagnósticos y terapéuticos, estos análogos podrían impactar significativamente el manejo de enfermedades que expresan receptores de somatostatina {svg_8}.

Mecanismo De Acción

Target of Action

Tyr-Somatostatin-14, a variant of the peptide hormone somatostatin, primarily targets the somatostatin receptors (SSTRs) . These receptors are G-protein-coupled transmembrane receptors, and five subtypes (SSTR1-SSTR5) have been identified . Among these, SSTR2 is a key target of this compound . These receptors are widely expressed in the body, including the central nervous system, peripheral tissues, pancreas, gut, and associated cancer cells .

Mode of Action

This compound interacts with its targets, the somatostatin receptors, leading to the internalization of the ligand-receptor complex . This interaction triggers various cellular signaling pathways . The interaction between somatostatin and its receptors leads to the inhibition of adenylate cyclase, activation of phosphotyrosine phosphatase, and modulation of mitogen-activated protein kinase (MAPK) through G proteins .

Biochemical Pathways

The binding of this compound to its receptors affects several biochemical pathways. It inhibits the cAMP-dependent pathway and is involved in the regulation of glucagon and insulin synthesis in the pancreas . The signaling pathways involved in the function of somatostatin are primarily MAPK/ERK/AKT and Wnt/β–catenin . It also has antiangiogenic effects, both direct (involving the MAPK pathway) and indirect (VEGF production) .

Pharmacokinetics

The specific activity of this compound is 2200 Ci/mmol (81 TBq/mmol), 1237 μCi/μg (45.8 MBq/μg). Upon decay, this compound undergoes decay catastrophe and the specific activity remains constant with time . .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It inhibits the release of growth hormone , regulates the secretion of insulin and glucagon in the pancreas , and has antiangiogenic effects . It also plays a role in neurotransmission, cell growth arrest, and cancer suppression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is known that somatostatin and its receptors are widely distributed in the body, suggesting that its action could be influenced by the local environment in different tissues

Direcciones Futuras

The use of somatostatin analogs like Tyr-Somatostatin-14 in peptide receptor radionuclide therapy (PRRT) is an area of active research. Future directions include the development of personalized PRRT regimens, combination treatments with other systemic therapies, and further evolution of therapeutic radiopharmaceuticals .

Análisis Bioquímico

Biochemical Properties

Tyr-Somatostatin-14 binds to the somatostatin receptor subtype 2 (SSTR2) . This interaction plays a crucial role in various biochemical reactions. The binding of this compound to SSTR2 can inhibit the release of several hormones, including growth hormone, insulin, and glucagon . This interaction is essential for maintaining hormonal balance within the body.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can inhibit the release of growth hormone, thereby influencing cell growth and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the SSTR2 receptor . This binding triggers a series of events leading to the inhibition of adenylate cyclase, thereby reducing the levels of cyclic AMP, a critical secondary messenger in many biological processes . This can lead to changes in gene expression and enzyme activity, ultimately influencing cellular function.

Metabolic Pathways

This compound is involved in several metabolic pathways due to its role in inhibiting the release of hormones like insulin and glucagon . These hormones are key regulators of glucose metabolism, so this compound can indirectly influence metabolic flux and metabolite levels.

Subcellular Localization

Given its role as a hormone, it is likely that this compound primarily functions in the extracellular space, binding to receptors on the cell surface

Propiedades

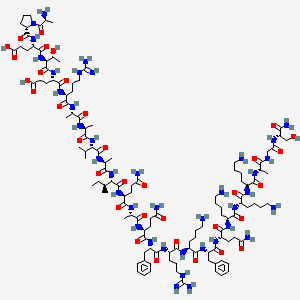

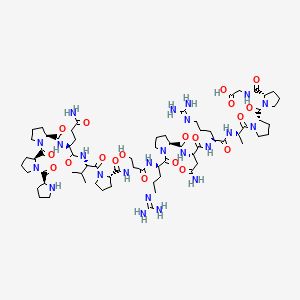

IUPAC Name |

(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-37-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C85H113N19O21S2/c1-46(92-73(112)56(88)35-52-29-31-54(108)32-30-52)72(111)91-42-69(110)93-66-44-126-127-45-67(85(124)125)102-81(120)65(43-105)101-84(123)71(48(3)107)104-80(119)62(38-51-23-11-6-12-24-51)100-83(122)70(47(2)106)103-75(114)59(28-16-18-34-87)94-78(117)63(39-53-41-90-57-26-14-13-25-55(53)57)98-77(116)61(37-50-21-9-5-10-22-50)96-76(115)60(36-49-19-7-4-8-20-49)97-79(118)64(40-68(89)109)99-74(113)58(95-82(66)121)27-15-17-33-86/h4-14,19-26,29-32,41,46-48,56,58-67,70-71,90,105-108H,15-18,27-28,33-40,42-45,86-88H2,1-3H3,(H2,89,109)(H,91,111)(H,92,112)(H,93,110)(H,94,117)(H,95,121)(H,96,115)(H,97,118)(H,98,116)(H,99,113)(H,100,122)(H,101,123)(H,102,120)(H,103,114)(H,104,119)(H,124,125)/t46-,47+,48+,56-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,70-,71-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKMYZSTFRZVMC-QHCKLBFVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CC6=CC=C(C=C6)O)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC6=CC=C(C=C6)O)N)C(=O)O)CO)[C@@H](C)O)CC7=CC=CC=C7)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C85H113N19O21S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1801.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does [Tyr-Somatostatin-14] interact with islet cells and what are the downstream effects?

A1: [this compound] binds to specific receptors on the surface of islet cells, including beta (B), alpha (A), and delta (D) cells []. This binding triggers internalization of the [this compound] through endocytosis. Interestingly, the research shows that the fate of internalized [this compound] differs depending on the cell type:

- Heterologous cells: In cells that do not typically produce [this compound] (heterologous cells), like B and A cells, the internalized [this compound] is rapidly trafficked to lysosomes for degradation [].

- Homologous cells: In D cells, which naturally produce [this compound] (homologous cells), the internalized [this compound] shows limited progression from endocytotic vesicles to lysosomes, suggesting a different intracellular pathway [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-12,42-bis(2-amino-2-oxoethyl)-6-carbamoyl-15,45-bis(hydroxymethyl)-18,27-bis(1H-imidazol-4-ylmethyl)-9,24-bis(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-33-propan-2-yl-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontan-21-yl]propanoic acid](/img/structure/B612430.png)

![(4S)-4-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612445.png)